molecular formula C19H24FN5O2S B4502316 4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine

4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine

Cat. No.: B4502316
M. Wt: 405.5 g/mol
InChI Key: FLMYQIXKVWHRTK-UHFFFAOYSA-N
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Description

4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C19H24FN5O2S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.16347436 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Activated Nitriles in Heterocyclic Chemistry : Novel pyrimidine derivatives, including compounds similar to the specified chemical structure, have been synthesized for their antimicrobial activities. These compounds, prepared from starting materials like 4-(piperidin-1-sulfonyl)phenyl hydrazone, demonstrate the versatility of sulfonyl and piperazinyl groups in heterocyclic chemistry (Ammar et al., 2004).

Supramolecular Complexes : The application of crystal engineering principles to prepare organic co-crystals and salts involving pyridines and sulfadiazine shows the structural adaptability of sulfonyl-containing compounds. These studies offer insights into hydrogen-bond motifs and the potential for creating reconfigurable materials (Elacqua et al., 2013).

Biological and Medicinal Chemistry Applications

Piperazinyl-glutamate-pyrimidines : Compounds featuring piperazinyl and pyrimidines structures have been explored for their potency as P2Y12 antagonists, highlighting their relevance in the development of therapeutics for inhibiting platelet aggregation. These studies underscore the therapeutic potential of sulfonyl and piperazinyl modifications in pyrimidines (Parlow et al., 2009).

Antiproliferative Activity Against Cancer Cell Lines : The synthesis of novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines reveal the anticancer potential of such compounds. This research points to the broader implications of these chemical structures in oncology (Mallesha et al., 2012).

Material Science Applications

Fluorinated Polyamides : The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrates the utility of such compounds in materials science, particularly due to their excellent thermal stability, mechanical properties, and low dielectric constants. These attributes make them suitable for various advanced applications, including electronics (Liu et al., 2013).

Properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O2S/c20-16-4-6-17(7-5-16)28(26,27)25-12-10-24(11-13-25)19-14-18(21-15-22-19)23-8-2-1-3-9-23/h4-7,14-15H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMYQIXKVWHRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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